4-Amino-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
4-Amino-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of an amino group at the fourth position and a ketone group at the first position of the naphthalene ring system. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the reduction of 4-nitro-3,4-dihydronaphthalen-1(2H)-one using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired amino compound.
Another method involves the copper-catalyzed annulation-cyanotrifluoromethylation of 1,7-enynes with Togni’s reagent and trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitro-3,4-dihydronaphthalen-1(2H)-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, depending on the desired substituent
Major Products Formed
Oxidation: 4-Nitro-3,4-dihydronaphthalen-1(2H)-one
Reduction: this compound
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
4-Amino-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the naphthalene ring can participate in π-π interactions with aromatic residues. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Amino-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds such as:
4-Amino-1,8-naphthalimide: This compound has a similar amino group but differs in the position and presence of the imide functionality.
4-Nitro-3,4-dihydronaphthalen-1(2H)-one: This compound is an oxidized form of this compound and has different reactivity and applications.
3,4-Dihydronaphthalen-1(2H)-one: This compound lacks the amino group and has different chemical properties and applications.
Properties
IUPAC Name |
4-amino-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKUGMFMPBBBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications of 4-Amino-3,4-dihydronaphthalen-1(2H)-one have been explored for mast cell stabilizing activity?
A1: Researchers investigated the mast cell stabilizing activity of cyclic analogues of this compound. Specifically, they synthesized and evaluated tertiary amines with structural variations at the 4-amino position. This included incorporating cyclohexenylamino groups into tetralone and benzosuberone structures, as seen in series 20 and 21. []
Q2: What were the findings regarding the in vitro and in vivo activity of these modified compounds?
A2: The study found that the cyclohexenylamino derivatives of tetralone and benzosuberone (series 20 and 21) demonstrated promising mast cell stabilizing activity both in vitro and in vivo. [] This suggests that these specific structural modifications contribute significantly to the desired biological activity.
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